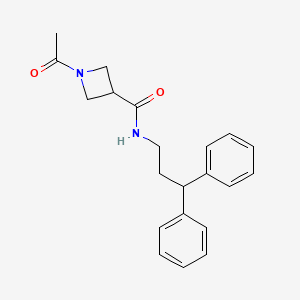
1-acetyl-N-(3,3-diphenylpropyl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-acetyl-N-(3,3-diphenylpropyl)azetidine-3-carboxamide” is a chemical compound. It’s a derivative of azetidine, which is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . Azetidine is a liquid at room temperature with a strong odor of ammonia and is strongly basic compared to most secondary amines .
Synthesis Analysis
Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . A straightforward synthesis of various 1,3-disubstituted azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .Molecular Structure Analysis
The molecular formula of “1-acetyl-N-(3,3-diphenylpropyl)azetidine-3-carboxamide” is C21H24N2O2. The structure of azetidines is driven by the ring strain of approx. 25.4 kcal/mol .Chemical Reactions Analysis
Azetidines exhibit unique reactivity that can be triggered under appropriate reaction conditions due to their considerable ring strain . They can undergo various reactions such as alkylation, aza-Michael addition, and Suzuki–Miyaura-type cross-couplings .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 1-acetyl-N-(3,3-diphenylpropyl)azetidine-3-carboxamide, focusing on six unique fields:
Pharmaceutical Development
1-acetyl-N-(3,3-diphenylpropyl)azetidine-3-carboxamide is a promising compound in pharmaceutical research due to its potential therapeutic properties. Its unique azetidine ring structure allows for the development of novel drugs targeting various diseases. Researchers are exploring its use in creating new analgesics, anti-inflammatory agents, and treatments for neurological disorders .
Antimicrobial Agents
The compound’s structure lends itself to the development of antimicrobial agents. Studies have shown that azetidine derivatives can exhibit significant antibacterial and antifungal activities. This makes 1-acetyl-N-(3,3-diphenylpropyl)azetidine-3-carboxamide a candidate for developing new antibiotics to combat resistant bacterial strains .
Polymer Chemistry
In polymer chemistry, azetidine derivatives are used as building blocks for creating polyamines through ring-opening polymerization. These polymers have applications in creating antibacterial coatings, CO2 adsorption materials, and non-viral gene transfection agents. The unique properties of 1-acetyl-N-(3,3-diphenylpropyl)azetidine-3-carboxamide make it valuable for developing advanced polymeric materials .
Catalysis
The compound is also being investigated for its potential as a catalyst in organic synthesis. Its azetidine ring can facilitate various chemical reactions, making it useful in creating more efficient and selective catalytic processes. This application is particularly relevant in the synthesis of complex organic molecules and pharmaceuticals .
Material Science
In material science, 1-acetyl-N-(3,3-diphenylpropyl)azetidine-3-carboxamide is studied for its potential to create novel materials with unique properties. Its incorporation into polymers and other materials can enhance mechanical strength, thermal stability, and chemical resistance. This makes it useful in developing advanced materials for industrial applications .
Biological Research
The compound is also valuable in biological research for studying enzyme interactions and protein binding. Its unique structure allows it to act as a probe in biochemical assays, helping researchers understand the mechanisms of various biological processes. This can lead to the discovery of new drug targets and therapeutic strategies .
Propriétés
IUPAC Name |
1-acetyl-N-(3,3-diphenylpropyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-16(24)23-14-19(15-23)21(25)22-13-12-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19-20H,12-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYYCGKRKOHTKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(3,3-diphenylpropyl)azetidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

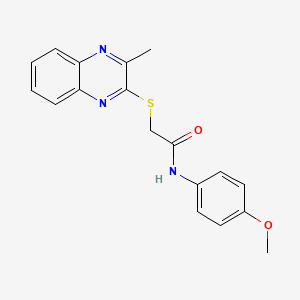

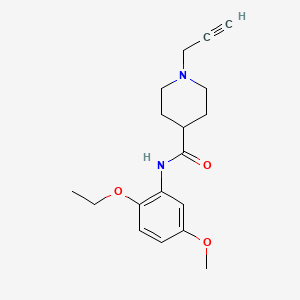

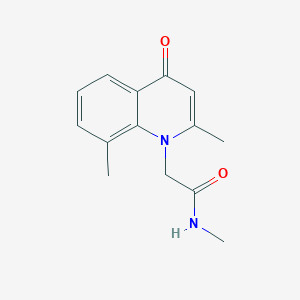
![2-(4-chlorobenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2726254.png)

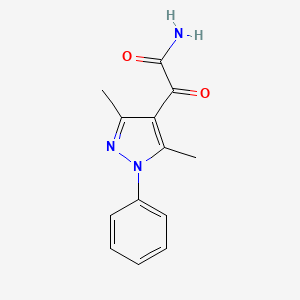
![(E)-3-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2726261.png)

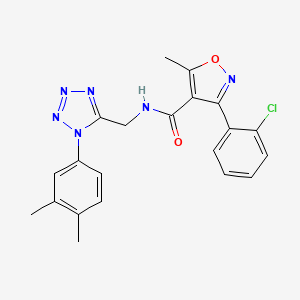
![cyclopentyl(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2726267.png)

